molecular formula C18H21ClN2O4S B3459117 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine

Cat. No.: B3459117
M. Wt: 396.9 g/mol
InChI Key: ZFIDJHSKXQDIJJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a 4-chloro-2,5-dimethoxyphenyl group and a phenyl group attached to a piperazine ring through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide or thiol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine
  • 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole
  • 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine

Uniqueness

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and methoxy groups on the phenyl ring, along with the sulfonyl linkage to the piperazine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-24-16-13-18(17(25-2)12-15(16)19)26(22,23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIDJHSKXQDIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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